molecular formula C15H29N3O3 B2877304 Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate CAS No. 2094406-57-0

Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate

カタログ番号 B2877304
CAS番号: 2094406-57-0
分子量: 299.415
InChIキー: SHYHLDKBNQGMOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. This compound is a selective inhibitor of the protein kinase BTK, which plays a critical role in the development and progression of several types of cancer.

作用機序

Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate is a selective inhibitor of BTK, which is a key signaling molecule in B-cell receptor (BCR) signaling. BCR signaling is essential for the survival and proliferation of B cells, which are a type of immune cell that can give rise to certain types of cancer. By inhibiting BTK, Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate can block BCR signaling and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate has also been shown to modulate the immune system. Specifically, Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate can inhibit the activation and proliferation of T cells, which are another type of immune cell that can contribute to the development of certain types of cancer. This immunomodulatory effect may be useful in the treatment of autoimmune diseases, such as rheumatoid arthritis.

実験室実験の利点と制限

One advantage of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate is its high selectivity for BTK, which reduces the risk of off-target effects. Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate is its low solubility, which can make it difficult to formulate for in vivo studies.

将来の方向性

There are several potential future directions for the study of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate. One area of interest is the development of combination therapies that incorporate Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the investigation of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate in other types of cancer, such as solid tumors. Finally, further research is needed to understand the mechanisms underlying the immunomodulatory effects of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate, and to determine whether these effects can be harnessed for the treatment of autoimmune diseases.

合成法

The synthesis of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate involves several steps, including the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with methyl propyl carbamate, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification by column chromatography. The yield of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate is typically around 50%.

科学的研究の応用

Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

特性

IUPAC Name

tert-butyl 4-[[methyl(propyl)carbamoyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-6-9-17(5)13(19)16-12-7-10-18(11-8-12)14(20)21-15(2,3)4/h12H,6-11H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYHLDKBNQGMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。